molecular formula C10H12BrN3S B14909454 n-((5-Bromothiophen-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((5-Bromothiophen-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14909454
M. Wt: 286.19 g/mol
InChI Key: AGIJFEYVHUMVMW-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H12BrN3S and its molecular weight is 286.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN3S

Molecular Weight

286.19 g/mol

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C10H12BrN3S/c11-10-6-9(8-15-10)7-12-3-5-14-4-1-2-13-14/h1-2,4,6,8,12H,3,5,7H2

InChI Key

AGIJFEYVHUMVMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNCC2=CSC(=C2)Br

Origin of Product

United States

Biological Activity

n-((5-Bromothiophen-3-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, identified by its CAS number 1250308-70-3, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN3SC_{11}H_{14}BrN_3S with a molecular weight of 300.22 g/mol. The compound features a bromothiophene moiety and a pyrazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₄BrN₃S
Molecular Weight300.22 g/mol
CAS Number1250308-70-3

Antitumor Activity

Pyrazole derivatives, including those similar to this compound, have been studied for their antitumor properties. Research indicates that pyrazole compounds exhibit inhibitory activity against various cancer targets such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted that specific pyrazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects, which could be relevant for therapeutic applications in conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Antibacterial Properties

Research has demonstrated that certain pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can vary significantly based on their structural modifications. Compounds structurally similar to this compound may also exhibit such antibacterial activities, making them candidates for further investigation in antimicrobial drug development .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the bromothiophene group is believed to enhance lipophilicity and facilitate better interaction with biological targets. The pyrazole ring contributes to the compound's ability to bind effectively to receptors associated with various biological pathways.

Case Studies

Case Study 1: Antitumor Evaluation
A series of pyrazole derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines. Among these, compounds with similar structures to this compound demonstrated significant cytotoxic effects, suggesting that modifications in the thiophene or pyrazole moieties can lead to enhanced antitumor efficacy .

Case Study 2: Inflammatory Response
In a model assessing inflammatory responses, a derivative containing a pyrazole structure exhibited reduced levels of pro-inflammatory markers when tested in vitro. This suggests that such compounds could be developed into therapeutic agents for managing inflammation-related diseases .

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